REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[CH2:6][CH2:5]2.[CH2:13](Br)[CH:14]=[CH2:15]>CO.[OH-].[K+]>[CH2:15]([O:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[CH2:6][CH2:5]2)[CH:14]=[CH2:13] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC=1C=C2CCC(NC2=CC1)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
STIRRING
|
Details
|
further stirred at 60° C. for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated to a half volume under reduced pressure
|
Type
|
ADDITION
|
Details
|
500 ml of water was added
|
Type
|
STIRRING
|
Details
|
stirred vigorously
|
Type
|
CUSTOM
|
Details
|
the crystals precipitated
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
The crystals were washed with water and small amount of diethyl ether in this order
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Recrystallized from ethanol
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC=1C=C2CCC(NC2=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28 g | |
YIELD: PERCENTYIELD | 68.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |